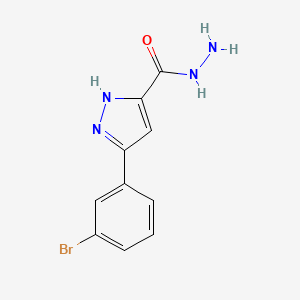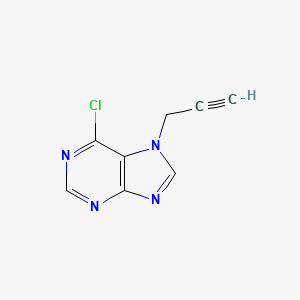![molecular formula C8H19Cl2FN2 B6164008 [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride CAS No. 2306264-65-1](/img/new.no-structure.jpg)
[(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2FN2 and a molecular weight of 233.15 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride typically involves the reaction of 4-fluoropiperidine with formaldehyde and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
[(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
[(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride can be compared with other similar compounds, such as:
- [(4-chloropiperidin-4-yl)methyl]dimethylamine dihydrochloride
- [(4-bromopiperidin-4-yl)methyl]dimethylamine dihydrochloride
- [(4-iodopiperidin-4-yl)methyl]dimethylamine dihydrochloride
These compounds share similar structures but differ in the halogen atom attached to the piperidine ring. The presence of different halogens can influence the chemical and biological properties of these compounds, making this compound unique in its specific applications and effects .
Properties
CAS No. |
2306264-65-1 |
|---|---|
Molecular Formula |
C8H19Cl2FN2 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




